REACTION_CXSMILES
|
C([O:8][C:9](=[O:28])[C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([CH:17]=[CH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])=[C:12]([CH2:26][CH3:27])[CH:11]=1)C1C=CC=CC=1>C1COCC1.[Pd]>[C:22]([O:21][C:19]([CH2:18][CH2:17][C:13]1[C:14]([CH3:16])=[CH:15][C:10]([C:9]([OH:28])=[O:8])=[CH:11][C:12]=1[CH2:26][CH3:27])=[O:20])([CH3:23])([CH3:25])[CH3:24]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C1=CC(=C(C(=C1)C)C=CC(=O)OC(C)(C)C)CC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 48 h under 1 bar of H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The catalyst is filtered off over a celite pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)CCC1=C(C=C(C(=O)O)C=C1C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |